molecular formula C12H12BrNO B2942316 6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one CAS No. 79208-84-7

6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one

Cat. No.: B2942316
CAS No.: 79208-84-7
M. Wt: 266.138
InChI Key: ZMPCUZFOHRIVNY-UHFFFAOYSA-N
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Description

6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one is a spirocyclic compound featuring a cyclopentane ring fused to a brominated indolinone moiety at the 6' position. The bromine substituent enhances electronic properties and may improve binding affinity in medicinal applications.

Properties

IUPAC Name

6-bromospiro[1H-indole-3,1'-cyclopentane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-8-3-4-9-10(7-8)14-11(15)12(9)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPCUZFOHRIVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C3=C(C=C(C=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the use of t-BuOK (1.5 equivalents) in DMSO under an oxygen atmosphere for about 2.5 hours. The reaction mass is then quenched using saturated ammonium chloride and washed with water. The organic layer is separated using ethyl acetate, evaporated, and subjected to column chromatography to obtain the pure product .

Industrial Production Methods

While specific industrial production methods for 6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxindoles or reduction to yield different spirocyclic derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted spirocyclic oxindoles and reduced spirocyclic derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby modulating their levels in the brain .

Comparison with Similar Compounds

Structural Variations in Spirocyclic Frameworks

Ring Size Variations
  • Cyclopropane Analogs: 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one (C₁₀H₈BrNO, MW 238.08) has a smaller, strained cyclopropane ring. This increases reactivity but reduces stability compared to cyclopentane derivatives. It is used as a CDK8 inhibitor . 6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one (CAS 1190861-39-2, C₁₁H₁₀BrNO) features a cyclobutane ring, offering intermediate strain and stability .
Substituent Position and Functional Groups
  • 5'-Bromo vs. 6'-Bromo Substitution: 5'-Bromo-1',3-dimethyl-2,5-diphenylspiro[cyclopentane-1,3'-indoline]-2,4-dien-2'-one (3fa) (C₂₆H₂₁BrNO, Mp 204–206°C) has bromine at the 5' position and additional phenyl groups, increasing crystallinity and melting point .
  • Electron-Withdrawing Groups :

    • Ethyl 3-Nitro-2′-oxospiro[cyclopentane-1,3′-indoline]-2-carboxylate (C₁₇H₁₉N₂O₆) contains a nitro group, which strongly withdraws electrons, altering reactivity in nucleophilic substitutions compared to bromine .

Table 1: Comparative Data of Selected Spirooxindoles

Compound Name Molecular Formula Molecular Weight Physical State Melting Point (°C) Synthesis Yield Key Features
6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one C₁₂H₁₂BrNO 266.13 Solid Not reported Not available Bromine at 6', cyclopentane ring
5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one C₁₀H₈BrNO 238.08 Solid Not reported 89% CDK8 inhibitor
3fa (5'-Br, diphenyl) C₂₆H₂₁BrNO 447.36 Yellow solid 204–206 71% High crystallinity
3ao (dibutyl, phenyl) C₂₇H₃₄N₂O 410.57 Yellow liquid Not applicable 79% Enhanced solubility

Key Observations :

  • Cyclopropane derivatives (e.g., 5'-Br) exhibit lower molecular weights and higher synthetic yields (up to 89%) but require specialized storage (2–8°C) .
  • Bulky substituents (e.g., diphenyl in 3fa) increase melting points and reduce solubility .

Biological Activity

6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a potential bromodomain inhibitor. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that contributes to its biological activity. The spiro[cyclopentane-1,3'-indolin] framework is known for its ability to interact with various biological targets, particularly in the context of gene regulation and epigenetic modifications.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of bromodomains. Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and other proteins, playing a critical role in the regulation of gene expression.

TargetMechanismEffect
BromodomainsInhibition of acetyl-lysine bindingModulation of gene expression
Histone AcetylationDisruption of chromatin remodelingAltered transcriptional activity

Biological Activity

Research has demonstrated that derivatives of spiro[cyclopentane-1,3'-indolin]-2'-one exhibit potent inhibitory activity against bromodomain-containing proteins. These compounds have been studied for their potential therapeutic applications in various diseases, including cancer and inflammatory disorders.

Case Studies

  • Cancer Therapeutics : A study highlighted that certain derivatives showed promising results in inhibiting cell proliferation in various cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating significant potency against tumor cells.
  • Inflammation : Another investigation focused on the anti-inflammatory properties of these compounds. In vitro assays demonstrated that they could effectively reduce the production of pro-inflammatory cytokines in activated macrophages.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the spirocyclic structure can enhance biological activity. For instance, substituents at specific positions on the cyclopentane ring were found to significantly affect binding affinity to bromodomains.

Table 2: SAR Findings

ModificationPositionBiological Activity
Methyl Group6'Increased potency
Bromo Group5'Enhanced selectivity
Hydroxyl Group2'Improved solubility

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